molecular formula C10H20F2N2 B13206968 3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13206968
M. Wt: 206.28 g/mol
InChI Key: CRGOCKWEXJLMEC-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 2,4-dimethylpiperidine, the ring can be formed via intramolecular cyclization.

    Introduction of the Difluoropropan-1-amine Moiety: The difluoropropan-1-amine group can be introduced through nucleophilic substitution reactions. This involves reacting a suitable precursor, such as 2,2-difluoropropan-1-amine, with the piperidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions and enzyme activities.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through competitive or non-competitive inhibition. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other piperidine derivatives such as:

Uniqueness

  • The presence of the difluoropropan-1-amine moiety distinguishes this compound from other piperidine derivatives. This unique structural feature imparts specific chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H20F2N2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(2,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H20F2N2/c1-8-3-4-14(9(2)5-8)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3

InChI Key

CRGOCKWEXJLMEC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1)C)CC(CN)(F)F

Origin of Product

United States

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